4-Ethynyl-2,3-dihydro-1H-indene: A Strategic Scaffold for Medicinal Chemistry
4-Ethynyl-2,3-dihydro-1H-indene: A Strategic Scaffold for Medicinal Chemistry
This technical guide provides an in-depth analysis of 4-ethynyl-2,3-dihydro-1H-indene (CAS: 1415560-20-1), a specialized bicyclic intermediate used in advanced medicinal chemistry.
Executive Summary & Chemical Identity
4-ethynyl-2,3-dihydro-1H-indene (also known as 4-ethynylindane) represents a critical class of "conformationally restricted" building blocks. By fusing a saturated five-membered ring to the phenyl core, this molecule offers a distinct pharmacokinetic profile compared to its open-chain analog, 2-ethyl-1-ethynylbenzene.
In drug discovery, this scaffold is primarily utilized to:
-
Restrict Rotational Freedom: The indane ring locks the alkyl substituents into a planar/semi-planar conformation, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).
-
Modulate Lipophilicity: The bicyclic system increases lipophilicity (
) without significantly altering the electronic properties of the aromatic ring. -
Provide a Bioorthogonal Handle: The terminal alkyne group serves as a versatile "warhead" for covalent inhibition or a "click" handle for library synthesis.
Table 1: Core Chemical Identity
| Property | Specification |
| IUPAC Name | 4-ethynyl-2,3-dihydro-1H-indene |
| Common Name | 4-Ethynylindane |
| CAS Number | 1415560-20-1 |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| SMILES | C#Cc1cccc2c1CCC2 |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Physical State | Pale yellow oil or low-melting solid |
Synthesis Strategy: The "Gold Standard" Protocol
The most reliable route to 4-ethynylindane avoids the low-yielding direct alkynylation of indane. Instead, a Sonogashira Cross-Coupling strategy starting from 4-bromo-2,3-dihydro-1H-indene is the industry-standard method, ensuring high regioselectivity and yield.
Step-by-Step Methodology
Reagents:
-
Substrate: 4-Bromo-2,3-dihydro-1H-indene (1.0 eq)
-
Coupling Partner: Trimethylsilylacetylene (TMSA) (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst:
(2 mol%) -
Base/Solvent:
(Triethylamine) or in THF.
Protocol:
-
Deoxygenation: Charge a reaction vessel with 4-bromoindane,
, and . Evacuate and backfill with Argon ( ) three times to remove (critical to prevent Glaser homocoupling of the alkyne). -
Coupling: Add degassed THF and triethylamine. Dropwise add TMS-acetylene at room temperature.
-
Heating: Heat the mixture to 60°C for 4-12 hours. Monitor conversion by TLC (Hexanes/EtOAc) or LC-MS.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate.
-
Deprotection: Dissolve the TMS-intermediate in Methanol (
). Add Potassium Carbonate ( , 2.0 eq) and stir at room temperature for 2 hours. -
Purification: Dilute with water, extract with diethyl ether, and purify via silica gel flash chromatography (100% Hexanes) to yield 4-ethynylindane.
Visualization: Synthesis Pathway
Figure 1: Two-step synthesis of 4-ethynylindane via Sonogashira coupling and desilylation.
Chemical Properties & Reactivity Profile
The 4-ethynylindane molecule possesses two distinct reactive centers: the terminal alkyne and the benzylic positions of the indane ring.
3.1 Alkyne Reactivity (The "Warhead")
The ethynyl group (
-
Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted-1,2,3-triazoles. This is widely used to attach the indane scaffold to larger pharmacophores or fluorescent tags.
-
Sonogashira Coupling: Can be coupled with aryl halides to form diarylalkynes, extending the conjugation.
-
Hydration: Acid-catalyzed hydration yields the corresponding ketone (4-acetylindane), a precursor for chiral amines.
3.2 Indane Core Stability
-
Metabolic Stability: The C2 and C3 positions of the indane ring are susceptible to CYP450-mediated hydroxylation, though less so than open alkyl chains.
-
Benzylic Oxidation: The C1 position (benzylic) is sensitive to radical oxidation. In drug design, this position is often blocked (e.g., by gem-dimethyl substitution) to improve half-life (
).
Visualization: Reactivity Network
Figure 2: Divergent synthetic utility of the 4-ethynylindane scaffold.
Applications in Drug Discovery
The 4-ethynylindane moiety is a high-value "fragment" in Fragment-Based Drug Design (FBDD).
4.1 Kinase Inhibition (ATP-Competitive)
In kinase inhibitors, the indane ring serves as a hydrophobic core that occupies the adenine-binding pocket. The ethynyl group can:
-
Target the Gatekeeper Residue: Small ethynyl groups can fit into the hydrophobic back pocket often blocked by larger gatekeeper residues (e.g., T790M in EGFR).
-
Form Covalent Adducts: If a cysteine residue is nearby, the alkyne (often activated) can serve as a weak electrophile.
4.2 GPCR Ligands (Conformational Restriction)
Replacing a flexible phenethyl group with an indane ring reduces the entropic cost of binding.
-
Case Study Logic: A drug candidate containing a 3-phenylpropyl chain may suffer from rapid metabolism and low potency due to flexibility. Cyclization to the indane analog (incorporating the 4-ethynyl group) locks the conformation, often improving potency by 10-100 fold.
Safety & Handling
-
Flammability: As a hydrocarbon with a terminal alkyne, 4-ethynylindane is potentially flammable. Store under inert gas (
or ). -
Polymerization: Terminal alkynes can polymerize at high temperatures. Store at 2-8°C.
-
Toxicity: Specific toxicology data for this intermediate is limited. Treat as a generic aromatic hydrocarbon (potential irritant, avoid inhalation).
References
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Synthesis (Sonogashira Protocol): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Indane Scaffolds in Medicinal Chemistry: Palmer, A. M., et al. (1997). Structure-Activity Relationships of Indane Derivatives as 5-HT Receptors Ligands. Journal of Medicinal Chemistry. [Link]
-
Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). The Growing Applications of Click Chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
